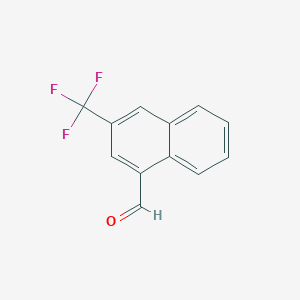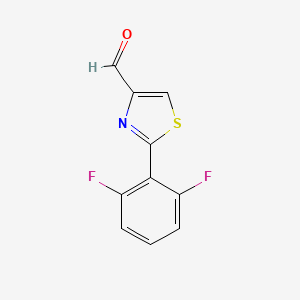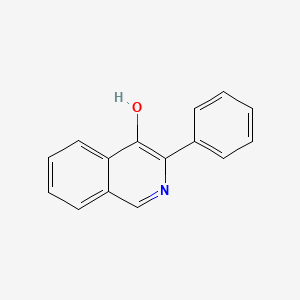
1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure with a phenyl group attached to the first carbon and a hydroxyl group on the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reaction of benzoyl chloride or benzoic acid with phenethylamine and alkali metal hydroxide to form N-(2-phenethyl)benzamide, which is then cyclized using phosphorus pentoxide and chloride phosphorus in a benzene solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, substituted phenyl compounds, and various tetrahydroquinoline analogs.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.
Medicine: It is explored for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the specific biological context. The compound’s hydroxyl group and phenyl ring play crucial roles in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: Lacks the phenyl and hydroxyl groups, resulting in different chemical and biological properties.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
1,2,3,4-Tetrahydroquinolin-3-ol: Similar but without the phenyl group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
3297-75-4 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
1-phenyl-3,4-dihydro-2H-quinolin-3-ol |
InChI |
InChI=1S/C15H15NO/c17-14-10-12-6-4-5-9-15(12)16(11-14)13-7-2-1-3-8-13/h1-9,14,17H,10-11H2 |
InChI-Schlüssel |
QIUKNCLOOBFEAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C2=CC=CC=C21)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)




![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)
![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)

